3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1073545-88-6
VCID: VC2563411
InChI: InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15)
SMILES: C1CC1C(CC(=O)O)C2=CC=C(C=C2)O
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

CAS No.: 1073545-88-6

Cat. No.: VC2563411

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid - 1073545-88-6

Specification

CAS No. 1073545-88-6
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15)
Standard InChI Key OWXNQQUWPGXPMS-UHFFFAOYSA-N
SMILES C1CC1C(CC(=O)O)C2=CC=C(C=C2)O
Canonical SMILES C1CC1C(CC(=O)O)C2=CC=C(C=C2)O

Introduction

Chemical Identity and Structural Characterization

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid is an organic compound characterized by a combination of cyclopropyl and hydroxyphenyl functional groups attached to a propanoic acid backbone. This structural arrangement gives the molecule unique chemical and biological properties that are of interest in various research domains.

Identification Information

The compound is identified through multiple standardized chemical identifiers as summarized in Table 1:

ParameterInformation
CAS Number1073545-88-6
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
IUPAC Name3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
SMILESC1CC1C(CC(=O)O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15)
InChIKeyOWXNQQUWPGXPMS-UHFFFAOYSA-N

Table 1: Chemical identification parameters of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Structural Features

The compound contains three key structural elements that define its chemical behavior:

  • A cyclopropyl ring, which introduces ring strain and unique reactivity

  • A 4-hydroxyphenyl group, providing hydrogen-bonding potential

  • A propanoic acid moiety, offering acidic properties and potential for derivatization

This combination of functional groups creates a distinctive chemical entity with specific stereochemical and conformational properties that influence its reactivity patterns and biological interactions .

Physicochemical Properties

The physical and chemical properties of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid determine its behavior in various environments and applications. These properties are essential for understanding its potential uses and handling requirements.

Physical Properties

Key physical properties of the compound are compiled in Table 2:

PropertyValueMethod/Condition
Physical StateSolidAt standard conditions
Flash Point198.6±17.4 °CComputed
Boiling Point381.3±17.0 °CAt 760 mmHg
Density1.3±0.1 g/cm³At room temperature
Vapor Pressure0.0±0.9 mmHgAt 25°C
Polarizability22.1±0.5 10⁻²⁴cm³Computed

Table 2: Physical properties of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Chemical Reactivity

The compound exhibits specific chemical reactivity patterns due to its functional groups:

  • The carboxylic acid group can undergo esterification, amidation, and reduction reactions

  • The hydroxyl group on the phenyl ring can participate in substitution reactions, such as ethers formation and esterification

  • The cyclopropyl ring can undergo ring-opening reactions under specific conditions

These reactivity patterns make the compound useful in various synthetic pathways for the preparation of more complex molecules.

Synthesis and Preparation Methods

Multiple synthetic routes have been developed for the preparation of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, each with specific advantages and limitations.

Aldol Condensation Route

One common synthetic approach involves an aldol condensation reaction between cyclopropyl ketones and 4-hydroxybenzaldehyde under basic conditions, followed by acidification to yield the desired product . The reaction sequence typically involves:

  • Base-catalyzed condensation to form the carbon-carbon bond

  • Reduction of the resulting intermediate

  • Acidification to form the final propanoic acid derivative

Derived From Related Compounds

The compound can also be prepared from related structures such as 3-cyclopropyl-3-hydroxypropionic acid through appropriate transformations. This pathway involves:

  • Reaction with suitable phenolic compounds

  • Substitution at the appropriate position

  • Purification and isolation of the target compound

Research Applications and Biological Activity

The unique structure of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid makes it valuable for various research applications across different scientific disciplines.

Chemical Applications

In chemical research, the compound serves as:

  • A building block in organic synthesis for preparing more complex molecules

  • A model compound for studying cyclopropyl-containing structures

  • An intermediate in the preparation of pharmaceutically relevant compounds

Medicinal Research

In pharmaceutical research, significant interest has been shown in developing derivatives of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid as potential therapeutic agents. Research has focused particularly on:

  • GPR40 agonists for potential diabetes treatment

  • Novel structural scaffolds for drug discovery programs

  • Structure-activity relationship studies in medicinal chemistry

Patents and research publications indicate ongoing interest in derivatives of this compound, particularly in the context of G-protein-coupled receptor 40 (GPR40) agonists that may have applications in treating Type 2 diabetes .

Related Compounds and Comparative Analysis

Understanding the relationship between 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid and structurally similar compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Several compounds share structural similarities with 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, including:

  • 3-Cyclopropyl-3-(4-ethylphenyl)propanoic acid (CAS: 24260163)

    • Contains an ethyl group instead of a hydroxyl group on the phenyl ring

    • Molecular weight: 218.29 g/mol

  • 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoic acid (CAS: 1142224-60-9)

    • Positional isomer with the hydroxyl group at the meta position

    • Has similar physical and chemical properties but potentially different biological activity

  • 3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid (CAS: 192095)

    • Lacks the cyclopropyl group, replaced with a hydroxyl group

    • Molecular weight: 182.17 g/mol

Structure-Property Relationships

The variations in structure among these analogs lead to significant differences in:

  • Solubility profiles and hydrogen bonding capabilities

  • Metabolic stability and pharmacokinetic properties

  • Receptor binding affinities and biological activities

  • Chemical reactivity patterns and synthetic utility

These relationships are valuable in medicinal chemistry research, particularly in the optimization of lead compounds for drug development.

Future Research Directions

The continuing interest in 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid suggests several promising research directions:

Medicinal Chemistry Development

There is significant potential for developing derivatives with optimized pharmacological properties, particularly:

  • Improving potency and selectivity for specific biological targets

  • Enhancing pharmacokinetic profiles for potential drug candidates

  • Developing structure-activity relationships to guide rational drug design

Synthetic Applications

As a versatile building block, the compound offers opportunities for:

  • Development of new synthetic methodologies

  • Creation of novel chemical libraries for drug discovery

  • Application in the synthesis of natural product analogs and bioactive compounds

Biological Studies

Further research is needed to fully understand the compound's:

  • Mechanism of action in biological systems

  • Potential therapeutic applications beyond current investigations

  • Interactions with biological targets such as enzymes and receptors

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